(S)-2,3-Epoxysqualene
(S)-2,3-Epoxysqualene
(S)-2,3-epoxysqualene is a 2,3-epoxysqualene in which the chiral centre has S configuration. It is converted into lanosterol by lanosterol synthase (EC 5.4.99.7) in a key rate-limiting step in the biosynthesis of chloesterol, steroid hormones, and vitamin D. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a squalene.
(S)-2, 3-Epoxysqualene, also known as (S)-squalene-2, 3-epoxide, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units (S)-2, 3-Epoxysqualene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-2, 3-epoxysqualene is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm (S)-2, 3-Epoxysqualene can be converted into lanosterin through the action of the enzyme lanosterol synthase. In humans, (S)-2, 3-epoxysqualene is involved in the pamidronate action pathway, the risedronate action pathway, the alendronate action pathway, and the ibandronate action pathway (S)-2, 3-Epoxysqualene is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the cholesteryl ester storage disease pathway, the wolman disease pathway, and the hypercholesterolemia pathway.
(S)-2, 3-Epoxysqualene is an intermediate in the biosynthesis of Terpenoid. It is a substrate for Squalene monooxygenase and Lanosterol synthase.
(S)-2, 3-Epoxysqualene, also known as (S)-squalene-2, 3-epoxide, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units (S)-2, 3-Epoxysqualene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-2, 3-epoxysqualene is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm (S)-2, 3-Epoxysqualene can be converted into lanosterin through the action of the enzyme lanosterol synthase. In humans, (S)-2, 3-epoxysqualene is involved in the pamidronate action pathway, the risedronate action pathway, the alendronate action pathway, and the ibandronate action pathway (S)-2, 3-Epoxysqualene is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the cholesteryl ester storage disease pathway, the wolman disease pathway, and the hypercholesterolemia pathway.
(S)-2, 3-Epoxysqualene is an intermediate in the biosynthesis of Terpenoid. It is a substrate for Squalene monooxygenase and Lanosterol synthase.
Brand Name:
Vulcanchem
CAS No.:
54910-48-4
VCID:
VC0045561
InChI:
InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1
SMILES:
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Molecular Formula:
C30H50O
Molecular Weight:
426.7 g/mol
(S)-2,3-Epoxysqualene
CAS No.: 54910-48-4
Reference Standards
VCID: VC0045561
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
CAS No. | 54910-48-4 |
---|---|
Product Name | (S)-2,3-Epoxysqualene |
Molecular Formula | C30H50O |
Molecular Weight | 426.7 g/mol |
IUPAC Name | (3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane |
Standard InChI | InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1 |
Standard InChIKey | QYIMSPSDBYKPPY-RSKUXYSASA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |
Physical Description | Solid |
Description | (S)-2,3-epoxysqualene is a 2,3-epoxysqualene in which the chiral centre has S configuration. It is converted into lanosterol by lanosterol synthase (EC 5.4.99.7) in a key rate-limiting step in the biosynthesis of chloesterol, steroid hormones, and vitamin D. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a squalene. (S)-2, 3-Epoxysqualene, also known as (S)-squalene-2, 3-epoxide, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units (S)-2, 3-Epoxysqualene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-2, 3-epoxysqualene is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm (S)-2, 3-Epoxysqualene can be converted into lanosterin through the action of the enzyme lanosterol synthase. In humans, (S)-2, 3-epoxysqualene is involved in the pamidronate action pathway, the risedronate action pathway, the alendronate action pathway, and the ibandronate action pathway (S)-2, 3-Epoxysqualene is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the cholesteryl ester storage disease pathway, the wolman disease pathway, and the hypercholesterolemia pathway. (S)-2, 3-Epoxysqualene is an intermediate in the biosynthesis of Terpenoid. It is a substrate for Squalene monooxygenase and Lanosterol synthase. |
Synonyms | 2,3-EDSQ 2,3-epoxy-2,3-dihydrosqualene 2,3-oxidosqualene 2,3-oxidosqualene, (all-E)-(+-)-isomer 2,3-oxidosqualene, (R)-isomer 2,3-oxidosqualene, (R-(all-E))-isomer 2,3-oxidosqualene, (S)-isomer 2,3-oxidosqualene, (S-(all-E))-isomer squalene monohydroperoxide squalene peroxide squalene-2,3-epoxide squalene-2,3-oxide |
PubChem Compound | 5459811 |
Last Modified | Dec 23 2021 |
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